acetonitrile;4-methylbenzenesulfonic acid;palladium
Description
1.1 Acetonitrile (CH₃CN)
Acetonitrile is a polar, aprotic solvent with a high dielectric constant (37.5) and low viscosity (0.34 cP at 25°C), making it ideal for chromatographic separations and organic synthesis . It is miscible with water and exhibits a boiling point of 81.6°C, which facilitates easy removal during workup . Its UV transparency below 195 nm and compatibility with mass spectrometry detectors underscore its utility in analytical chemistry . Industrially, it is employed in pharmaceutical purification, pesticide production, and as a solvent for polar polymers .
1.2 4-Methylbenzenesulfonic Acid (p-TsOH, C₇H₈O₃S) This strong organic acid (pKa ≈ −2.8) is widely used as a catalyst in esterifications, alkylations, and polymerizations due to its high acidity and thermal stability. Its sulfonate derivatives, such as 2-alkylthio-4-chloro-5-methyl-N-[imino-(4-methyl-1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamides, are intermediates in synthesizing bioactive compounds . Compared to other sulfonic acids (e.g., methanesulfonic acid), it offers superior solubility in organic solvents, enhancing its versatility in synthetic protocols .
1.3 Palladium (Pd)
Palladium is a transition metal pivotal in catalysis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its ability to stabilize intermediates and facilitate carbon-carbon bond formation . Palladium complexes, such as [(CH₃CN)PdCl₃]⁻, exhibit square-planar geometry with Pd–N and Pd–Cl bond lengths of 2.01–2.03 Å and 2.28–2.32 Å, respectively, which are critical for catalytic activity . Additionally, Pd(II) complexes with gallate esters demonstrate antimicrobial properties, targeting DNA gyrase in pathogens like Salmonella .
Properties
Molecular Formula |
C18H22N2O6PdS2 |
|---|---|
Molecular Weight |
532.9 g/mol |
IUPAC Name |
acetonitrile;4-methylbenzenesulfonic acid;palladium |
InChI |
InChI=1S/2C7H8O3S.2C2H3N.Pd/c2*1-6-2-4-7(5-3-6)11(8,9)10;2*1-2-3;/h2*2-5H,1H3,(H,8,9,10);2*1H3; |
InChI Key |
LVPBXJOLQSPWHW-UHFFFAOYSA-N |
Canonical SMILES |
CC#N.CC#N.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.[Pd] |
Origin of Product |
United States |
Preparation Methods
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield/Purity | Notes |
|---|---|---|---|
| Electrochemical synthesis in acetonitrile | Pd metal anode, thiosemicarbazone ligands, acetonitrile, 20 V, 10 mA, 2 h | Air-stable complexes, high purity | Mild, novel palladacycles formed |
| Pd/C catalyzed hydrogenation | 5% Pd/C, amine promoter, nitrotoluene sulfonic acid derivative, H2 pressure 1.8–2.0 MPa, 85–90 °C, 4 h | 96.3% yield, ≥98% purity | Industrially scalable, recyclable catalyst |
| Organophosphorus Pd complex synthesis | PdCl2, di-tert-butylphosphine ligand, triethylamine, 70–80 °C, 3.5–4 h | >98% yield, >98.5% purity | Simple, cost-effective, industrially suitable |
| Ligand complexation with Pd(II) salts | Sodium 2-formylbenzenesulfonate, aniline, Pd(II) salts | ~91% ligand yield, efficient complexation | Single-step ligand synthesis and complexation |
Chemical Reactions Analysis
Palladium-Catalyzed Cyanomethylation via Acetonitrile
Palladium catalysts enable direct coupling of acetonitrile with unactivated sp³ C–H bonds in aliphatic amides. This reaction employs a bidentate directing group (e.g., 8-aminoquinoline) to achieve site-selective cyanomethylation .
Key Findings :
-
Substrate Scope : Aliphatic amides with β-C–H bonds react efficiently, yielding cyanomethylated products (e.g., -(quinolin-8-yl)butanamide derivatives) .
-
Mechanism :
Representative Data :
| Substrate | Yield (%) | Conditions |
|---|---|---|
| -(quinolin-8-yl)propanamide | 72 | Pd(OAc)₂, Ag₂CO₃, 100°C |
| -(quinolin-8-yl)pentanamide | 68 | Pd(OAc)₂, Ag₂CO₃, 100°C |
4-Methylbenzenesulfonic Acid in Acid-Catalyzed Transformations
4-Methylbenzenesulfonic acid facilitates proton transfer in cyclization and elimination reactions. For example, it mediates the conversion of α-allenoates to α-allenols via acid-catalyzed oxycyclization .
Key Observations :
-
Reaction Pathway : Loss of 4-methylbenzenesulfonic acid drives cyclization, forming cyclic ethers or alcohols .
-
Stereochemical Control : Axially chiral α-allenoates retain configuration during LiAlH₄ reduction, yielding enantiopure allenols (e.g., 62 , 64 ) .
Palladium-Mediated Carbonylation with Acetonitrile as Co-Solvent
Palladium complexes catalyze alkoxycarbonylation and aminocarbonylation in mixed solvent systems, often including acetonitrile for enhanced solubility .
General Procedure :
-
Chamber A : Aryl bromide, boronic acid/amine, Pd catalyst (e.g., Pd(acac)₂), base.
-
Chamber B : COgen (CO source), Pd(dba)₂, phosphine ligand, DIPEA .
Performance Data :
| Substrate | Product | Solvent | Yield (%) |
|---|---|---|---|
| 2-Bromonaphthalene | Methyl 2-naphthoate | DMC | 93 |
| 4-Bromotoluene | Methyl 4-toluate | 2MeTHF | 80 |
Mechanistic Insight :
-
Transesterification between tert-butoxy and methoxy groups occurs in dimethyl carbonate (DMC), driven by sodium methoxide .
Synergistic Effects in Multicomponent Systems
While direct interactions between all three components (acetonitrile, 4-methylbenzenesulfonic acid, palladium) are not explicitly documented, their individual roles highlight potential synergies:
Scientific Research Applications
Organic Synthesis
The combination of these compounds is pivotal in organic synthesis. The palladium catalyst facilitates various reactions, including:
- Cross-Coupling Reactions : Used for forming carbon-carbon bonds, particularly in the synthesis of complex organic molecules.
- Oxidation and Reduction : The nitrile group in acetonitrile can be oxidized to form amides or reduced to primary amines using palladium as a catalyst.
| Reaction Type | Description | Key Reagents |
|---|---|---|
| Cross-Coupling | Formation of carbon-carbon bonds | Palladium catalysts |
| Oxidation | Nitrile to amide/carboxylic acid | Potassium permanganate |
| Reduction | Nitrile to primary amine | Lithium aluminum hydride |
Medicinal Chemistry
Research indicates potential therapeutic applications of this compound:
- Antiviral Properties : Studies suggest that derivatives can disrupt viral replication pathways.
- Anticancer Activity : Preliminary findings show inhibition of cancer cell proliferation through specific molecular pathways.
Case Studies
- Antiviral Activity : A study demonstrated that azetidine derivatives exhibited significant antiviral effects against specific viral strains by interfering with their replication mechanisms.
- Anticancer Potential : Research identified pathways involved in cell cycle regulation as targets for this compound, showing promise in oncology.
Material Science
The unique properties of this compound allow for its application in material science:
- Polymer Synthesis : Utilized in creating novel polymers with enhanced functionalities due to the structural characteristics imparted by the sulfonate group.
Biological Studies
The biological activity of acetonitrile, 4-methylbenzenesulfonic acid, and palladium is primarily attributed to:
- Covalent Bond Formation : The azetidine ring can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity.
- Hydrogen Bonding : The nitrile group participates in hydrogen bonding, modulating biological effects.
Mechanism of Action
The mechanism of action for palladium complexes involves the coordination of palladium with acetonitrile and 4-methylbenzenesulfonic acid, forming a stable complex that can facilitate various catalytic reactions. The palladium center acts as a catalyst, enabling the activation and transformation of substrates through oxidative addition, reductive elimination, and other catalytic cycles .
Comparison with Similar Compounds
Acetonitrile vs. Similar Solvents
| Property | Acetonitrile | Methanol | Dimethyl Sulfoxide (DMSO) |
|---|---|---|---|
| Boiling Point (°C) | 81.6 | 64.7 | 189 |
| Dielectric Constant | 37.5 | 32.7 | 47.2 |
| Viscosity (cP) | 0.34 | 0.55 | 1.99 |
| UV Cutoff (nm) | 195 | 205 | 268 |
| HPLC Elution Strength | High | Moderate | Low |
- Key Findings: Acetonitrile’s low viscosity and high elution strength make it superior to methanol and DMSO in high-throughput HPLC, reducing run times by 30–40% . In photochemical studies, acetonitrile’s UV spectra remain stable across polar and non-polar solvents, unlike chloroform, which shows solvent-dependent shifts .
4-Methylbenzenesulfonic Acid vs. Other Sulfonic Acids
| Property | 4-Methylbenzenesulfonic Acid | Methanesulfonic Acid | Benzenesulfonic Acid |
|---|---|---|---|
| Acidity (pKa) | −2.8 | −1.9 | −2.1 |
| Solubility in H₂O | High | Very High | Moderate |
| Thermal Stability | Up to 250°C | Up to 200°C | Up to 180°C |
- Key Findings :
- 4-Methylbenzenesulfonic acid’s higher acidity compared to benzenesulfonic acid makes it more effective in catalyzing esterifications, achieving 95% yields vs. 80% .
- Its methyl group enhances lipophilicity, enabling better solubility in organic phases during biphasic reactions compared to methanesulfonic acid .
Palladium vs. Other Transition Metals in Catalysis
| Property | Palladium | Platinum | Nickel |
|---|---|---|---|
| Cost (USD/kg) | ~50,000 | ~30,000 | ~20 |
| Catalytic Efficiency | High | Moderate | Low |
| Typical Reactions | Cross-coupling | Hydrogenation | Hydroamination |
- Key Findings: Palladium’s oxidative addition rate with aryl halides is 10³ times faster than nickel, enabling efficient Suzuki-Miyaura reactions at room temperature . Pd(II) complexes with N-donor ligands (e.g., acetonitrile) exhibit higher stability in aqueous media than Pt analogs, reducing catalyst leaching by 50% . In antimicrobial applications, Pd(II)-gallate complexes show broader Gram-negative activity compared to silver nitrate, with MIC values of 4–8 µg/mL vs. 16–32 µg/mL .
Acetonitrile in Coordination Chemistry
- Acetonitrile’s lone pair on the nitrile nitrogen facilitates coordination to Pd(II), forming stable complexes like [(CH₃CN)₂PdCl₂] with bond lengths comparable to other Pd–N ligands (2.01–2.03 Å) . These complexes are pivotal in catalytic cycles, enabling electron-deficient intermediates to persist longer than in methanol-based systems .
Palladium Complexes in Industrial Catalysis
- Cyclometallated Pd complexes with thiosemicarbazone ligands achieve 92% conversion in Suzuki-Miyaura reactions, surpassing non-cyclometallated analogs (65–70%) due to enhanced π-backbonding and steric protection .
Biological Activity
The compound acetonitrile; 4-methylbenzenesulfonic acid; palladium (often abbreviated as AcN; p-TsOH; Pd) is a complex entity that has garnered attention in biological and chemical research due to its potential applications in medicinal chemistry and catalysis. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.
Chemical Composition and Properties
Molecular Structure:
- Acetonitrile (AcN) : A simple nitrile with the formula .
- 4-Methylbenzenesulfonic Acid (p-TsOH) : An aromatic sulfonic acid with the formula .
- Palladium (Pd) : A transition metal used as a catalyst in various chemical reactions.
Table 1: Basic Properties of Components
| Component | Formula | Molecular Weight (g/mol) |
|---|---|---|
| Acetonitrile | C₂H₃N | 41.05 |
| 4-Methylbenzenesulfonic Acid | C₇H₈O₃S | 174.21 |
| Palladium | Pd | 106.42 |
The biological activity of AcN; p-TsOH; Pd primarily stems from its catalytic properties. Palladium facilitates various organic reactions, including cross-coupling reactions that are crucial in synthesizing biologically active compounds. The presence of p-TsOH can enhance the solubility and reactivity of substrates, thereby improving the overall efficiency of these reactions.
- Catalytic Role : Palladium acts as a catalyst in reactions such as Suzuki and Heck coupling, which are vital for forming carbon-carbon bonds in drug development.
- Acidic Environment : The acidic nature of p-TsOH can influence the reaction pathways, potentially leading to the formation of more reactive intermediates.
Biological Activity
Research indicates that compounds synthesized using palladium catalysts exhibit various biological activities, including antimicrobial and anticancer properties. For instance, studies have shown that palladium complexes can inhibit specific cancer cell lines by targeting key enzymes involved in cell proliferation.
Case Studies
- Anticancer Activity : In a study published in Nature Communications, palladium complexes were shown to selectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cancer cell cycle regulation. The results indicated that these complexes led to significant cytotoxicity in various cancer cell lines, suggesting their potential as therapeutic agents .
- Antimicrobial Properties : Research has demonstrated that palladium-based compounds exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell death .
Research Findings
Recent studies have focused on optimizing the synthesis processes involving AcN; p-TsOH; Pd to enhance yield and biological efficacy:
- Optimization Techniques : Utilizing high-throughput screening methods, researchers identified several novel inhibitors derived from palladium-catalyzed reactions that showed enhanced potency against tuberculosis .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the ligand environment around palladium could significantly impact its biological activity, leading to more effective drug candidates .
Q & A
Q. What methodological approaches are recommended for characterizing 4-methylbenzenesulfonic acid derivatives in synthetic workflows?
- Answer : Utilize spectral techniques (e.g., NMR, IR) to confirm sulfonic acid group positioning and substituent effects. Cross-reference structural data with authoritative databases like ChemIDplus or EPA DSSTox to validate synthetic outcomes. For example, 3-amino-5-chloro-4-methylbenzenesulfonic acid can be verified via CAS registry numbers and spectral libraries . Include tabulated spectral peaks (e.g., H NMR: δ 7.2–7.4 ppm for aromatic protons) in appendices for reproducibility .
Q. What safety protocols should be integrated into experimental designs involving acetonitrile?
- Answer : Acetonitrile (Flam. Liq. 2, H225) requires inert atmosphere handling in flow reactors to minimize vapor exposure. Incorporate fume hood use, emergency ventilation, and first-aid measures (e.g., artificial respiration for inhalation) into procedural steps. Document safety compliance in the "Experimental" section, referencing OSHA/NIOSH guidelines .
Q. How can researchers select appropriate palladium catalysts for cross-coupling reactions?
- Answer : Prioritize ligand-coordinated complexes (e.g., Pd(II) chloride bisacetonitrile) for stability in polar solvents. Reference catalytic activity databases (e.g., "Metal Catalysts for Organic Synthesis") to compare turnover numbers (TON) and selectivity. For Suzuki-Miyaura reactions, Pd(OH)/C (20% loading) is optimal for heterogeneous conditions .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize palladium-catalyzed reaction conditions?
- Answer : Apply response surface methodology (RSM) to variables like temperature, catalyst loading, and solvent ratio. For example, in flow-chemistry setups, use a Central Composite Design to maximize yield of diphenyldiazomethane while minimizing byproducts. Statistical models (e.g., ANOVA) validate parameter significance, with code snippets provided in appendices .
Q. How should researchers resolve contradictions in reported catalytic activities of palladium complexes?
- Answer : Conduct meta-analyses using SciFinder to identify trends in ligand effects (e.g., electron-deficient phosphines enhancing oxidative addition). Validate discrepancies via controlled experiments: compare Pd(acac) vs. Pd(OAc) in Heck reactions under identical conditions. Report conflicting TONs in a comparative table, highlighting solvent polarity impacts .
Q. What advanced analytical methods leverage acetonitrile for quantifying sulfonic acid derivatives?
- Answer : Develop HPLC methods with acetonitrile/water gradients (e.g., 70:30 v/v) and 0.1% trifluoroacetic acid to improve peak resolution. Calibrate using certified reference materials (e.g., 1000 µg/mL 7-amino-1,3-naphthalenedisulfonic acid in acetonitrile). Include retention times and LOD/LOQ data in supplementary materials .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
